molecular formula C15H13F3N2O2S B1273228 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 763126-91-6

2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B1273228
CAS No.: 763126-91-6
M. Wt: 342.3 g/mol
InChI Key: ABMSHGUHYVPGLO-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAF-2, is a small molecule that has become increasingly popular in the scientific research community due to its unique properties. It is a versatile compound that can be used in a variety of applications, ranging from biochemistry and physiology to drug discovery and development. TAF-2 has a wide range of potential applications, and is of particular interest to researchers due to its ability to modulate a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

Research on derivatives of sulfanilamide, which shares a similar structure to 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, includes the study of their synthesis, characterization, and thermal properties. These derivatives are characterized using methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra, along with crystal structures determined by X-ray diffraction ((Lahtinen et al., 2014)).

Vibrational Spectroscopic Analysis

Research has been conducted on similar molecules using Raman and Fourier transform infrared spectroscopy. These studies provide insights into vibrational signatures and the effects of rehybridization and hyperconjugation on the molecule, which are important for understanding the molecule's stability and interactions ((Mary et al., 2022)).

Quantum Chemical Insight

Studies involving quantum chemical analysis of similar molecules focus on their molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics. This research can contribute to understanding the antiviral potency of these molecules, as well as their pharmacokinetic properties like absorption, distribution, metabolism, excretion, and toxicity ((Mary et al., 2020)).

Antimicrobial and Antifungal Screening

Compounds with a structure similar to this compound have been screened for their antimicrobial and antifungal activities. This includes evaluating their effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents ((MahyavanshiJyotindra et al., 2011)).

Crystal Structure Analysis

The crystal structures of compounds structurally related to this compound have been analyzed to understand their molecular conformations and intramolecular interactions. This information is crucial for the development of drugs with specific target interactions ((Subasri et al., 2017)).

Synthesis and Molecular Docking Analysis

Research includes the synthesis of related compounds and their molecular docking analysis to assess their potential as anticancer drugs. This involves targeting specific receptors or proteins to evaluate their efficacy in cancer treatment ((Sharma et al., 2018)).

Antiviral Activity

Specifically, for molecules closely related to this compound, studies have focused on their antiviral activity, especially in the context of COVID-19. Research in this area is crucial for developing new antiviral agents ((Mary et al., 2020)).

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)22-12-5-3-11(4-6-12)20-14(21)9-23-13-7-1-10(19)2-8-13/h1-8H,9,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSHGUHYVPGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382565
Record name 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763126-91-6
Record name 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-AMINOPHENYL)THIO)-N-(4-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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